molecular formula C22H31N3O6 B2616935 3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2176271-32-0

3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2616935
CAS RN: 2176271-32-0
M. Wt: 433.505
InChI Key: FLYFMGJJOITOSV-UHFFFAOYSA-N
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Description

3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Hypoglycemic Activity

Research on imidazopyridine thiazolidine-2,4-diones, which share structural motifs with the queried compound, has demonstrated significant hypoglycemic activity. These compounds were synthesized and evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo. Structural analogues of rosiglitazone, a known hypoglycemic compound, were explored, with specific derivatives showing promise for further clinical studies (Oguchi et al., 2000).

Antimicrobial and Antifungal Activities

A series of thiazolidine-2,4-diones demonstrated notable in vitro antibacterial activity against gram-positive bacteria and exhibited significant antifungal activity. This research underscores the potential of thiazolidine derivatives in developing new antimicrobial agents (Prakash et al., 2011).

Chemosensitization of Antibiotic Resistance

Derivatives of imidazolidine-4-one were evaluated for their ability to enhance the efficacy of antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), providing a strategy to combat antibiotic resistance. This research highlights the chemosensitizing properties of imidazolidine derivatives, offering a novel approach to restoring antibiotic effectiveness in resistant bacterial strains (Matys et al., 2015).

Anticancer Activity

Novel analogs of imidazolidin-2,4-diones were synthesized and screened for their cytotoxicity against human tumor cell lines. Certain derivatives exhibited potent growth inhibition, particularly against melanoma and ovarian cancer cells, suggesting the potential of these compounds in anticancer therapy (Penthala et al., 2011).

properties

IUPAC Name

3-methyl-1-[1-(3,4,5-triethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O6/c1-5-29-17-12-15(13-18(30-6-2)20(17)31-7-3)21(27)24-10-8-16(9-11-24)25-14-19(26)23(4)22(25)28/h12-13,16H,5-11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYFMGJJOITOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione

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